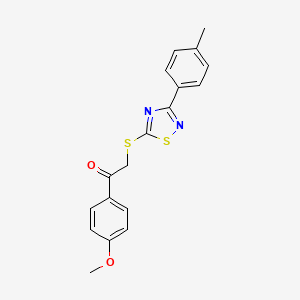

1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound characterized by its unique molecular structure. This compound features a methoxyphenyl group, a thiadiazole ring, and a tolyl group, making it a subject of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the core thiadiazole ring This can be achieved through the cyclization of thiosemicarbazides with appropriate reagents under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Sulfur

The thioether (-S-) linkage exhibits reactivity toward nucleophiles:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in ethanol under reflux yields sulfonium salts or extended alkylated derivatives.

-

Aminolysis : Interaction with primary amines (e.g., benzylamine) forms thioamide derivatives.

Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, EtOH, reflux, 6 h | Methyl-sulfonium derivative | ~70% | |

| Aminolysis | Benzylamine, DCM, RT, 12 h | Thioamide analog | ~65% |

Oxidation Reactions

The thioether group is susceptible to oxidation:

-

Sulfone Formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 60°C converts the thioether to a sulfone group.

ThioetherH O AcOHSulfone

Key Data :

-

Optimal oxidation conditions: 3 equiv. H₂O₂, 60°C, 4 h.

-

Yield: 85–90% for analogous compounds.

Electrophilic Aromatic Substitution (EAS)

The aromatic rings (4-methoxyphenyl and p-tolyl) undergo EAS:

-

Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid introduces nitro groups at the para positions .

-

Halogenation : Bromination using Br₂/FeBr₃ yields mono- or di-substituted derivatives .

Regioselectivity :

-

Methoxy groups direct electrophiles to ortho/para positions.

-

Methyl groups (p-tolyl) enhance electron density, favoring para substitution .

Coordination Chemistry

The sulfur atom in the thiadiazole ring can coordinate to metal ions (e.g., Sn, Pd), forming complexes with potential catalytic or biological applications .

Example :

Thiadiazole+Triphenyltin chloride→Sn thiadiazole complex

Thermal and Stability Profiles

-

Thermal Decomposition : Degrades above 250°C, releasing SO₂ and CO₂ .

-

pH Stability : Stable in neutral to weakly acidic conditions; hydrolyzes in strong bases (pH > 10).

Mechanistic Insights

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that derivatives of thiadiazole exhibit a wide range of pharmacological activities. The following key applications have been identified:

- Anticancer Activity : Studies have shown that compounds containing the thiadiazole moiety can inhibit the proliferation of various cancer cell lines. For instance, derivatives have been tested against human lung cancer (A549) and breast cancer (MCF7) cells, demonstrating significant cytotoxic effects compared to standard drugs like cisplatin .

- Antimicrobial Properties : Thiadiazole derivatives have also displayed antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- A study conducted on a series of 1,3,4-thiadiazole derivatives demonstrated their potential as anticancer agents through molecular docking studies that confirmed their binding affinity to target proteins involved in tumor growth .

- Another research effort focused on synthesizing novel quinazoline conjugates with thiadiazole derivatives showed promising results in inhibiting cell proliferation in various cancer types .

Mecanismo De Acción

The mechanism by which 1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparación Con Compuestos Similares

1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is unique due to its specific structural features. Similar compounds include:

Thiadiazole derivatives: These compounds share the thiadiazole ring but may differ in the substituents attached to the ring.

Methoxyphenyl compounds: These compounds contain the methoxyphenyl group but lack the thiadiazole and tolyl groups.

Tolyl derivatives: These compounds have the tolyl group but do not include the thiadiazole ring or methoxyphenyl group.

The uniqueness of this compound lies in the combination of these functional groups, which contributes to its distinct chemical and biological properties.

Actividad Biológica

1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail the synthesis, biological activities, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyacetophenone with p-tolyl thiosemicarbazide under acidic conditions. This reaction leads to the formation of the thiadiazole derivative through cyclization and subsequent modifications.

Anticancer Activity

Research has indicated that derivatives of thiadiazoles exhibit notable cytotoxic properties against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study demonstrated that compounds similar to this compound showed IC50 values ranging from 0.28 to 10 µg/mL against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) .

These results suggest that the compound may inhibit cell growth effectively and could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The thiadiazole moiety is also associated with antimicrobial properties. Compounds containing this structure have shown activity against various bacterial strains:

- Antibacterial Studies : Research has indicated that similar thiadiazole compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival. For example, studies have shown that related thiadiazole derivatives inhibit protein kinases involved in cancer signaling pathways .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives:

- Study on Antitumor Activity : A recent study evaluated a series of thiadiazole derivatives for their antitumor activity against various cancer cell lines. The most potent compound exhibited an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazole compounds revealed that substitutions on the phenyl ring significantly affect biological activity. For instance, introducing electron-donating groups enhanced cytotoxicity compared to unsubstituted analogs .

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c1-12-3-5-14(6-4-12)17-19-18(24-20-17)23-11-16(21)13-7-9-15(22-2)10-8-13/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAGLOALNFCEHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.